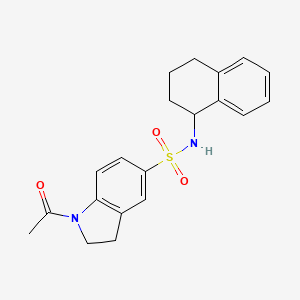
1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide
Overview
Description
1-Acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises an indole core, a sulfonamide group, and a tetrahydronaphthalene moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene moiety can be attached via a Friedel-Crafts acylation reaction, where the indole sulfonamide reacts with an appropriate acyl chloride in the presence of a Lewis acid like aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Hydrolysis: Acidic or basic hydrolysis can cleave the acetyl group, yielding the corresponding indole sulfonamide.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting enzymes or receptors involved in diseases.
Material Science: Its unique structural features make it a candidate for studying organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfonamide-sensitive enzymes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indole core and tetrahydronaphthalene moiety provide hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic or biological effects.
Comparison with Similar Compounds
Similar compounds to 1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide include:
1-Acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide: This compound shares a similar sulfonamide and tetrahydronaphthalene structure but differs in the core ring system, which is a tetrahydroquinoline instead of an indole.
N-Substituted Pyrrolidones: These compounds, used to promote the penetration of agrochemical active agents, have structural similarities in their sulfonamide groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14(23)22-12-11-16-13-17(9-10-20(16)22)26(24,25)21-19-8-4-6-15-5-2-3-7-18(15)19/h2-3,5,7,9-10,13,19,21H,4,6,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRDSGROVGTIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


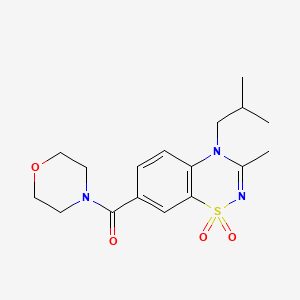
![2-[8,9-DIMETHYL-2-(PHENOXYMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL](/img/structure/B4475228.png)
![1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4475234.png)

![1-(ETHANESULFONYL)-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4475249.png)
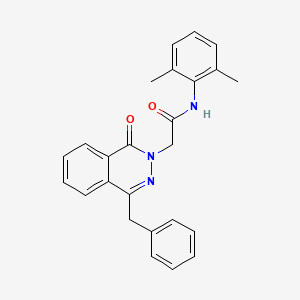
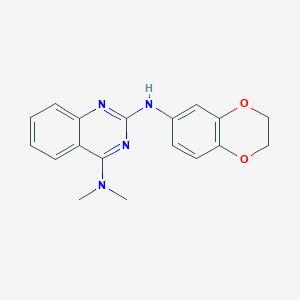
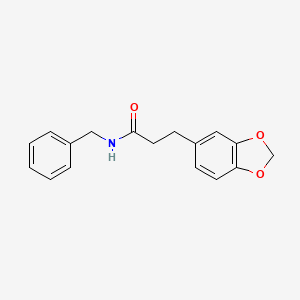
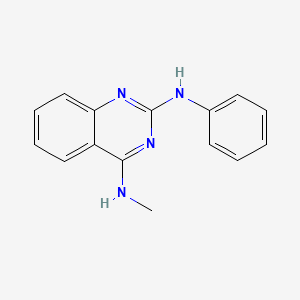
![N-{4-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B4475283.png)
![1-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4475287.png)
![N-benzyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4475298.png)
![N-{[ethyl(phenyl)amino]carbonyl}methionine](/img/structure/B4475300.png)

